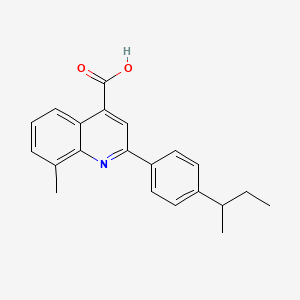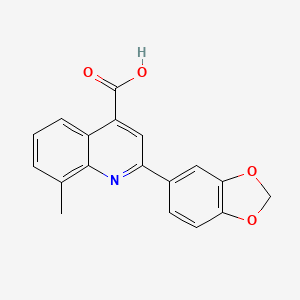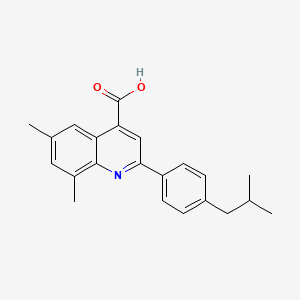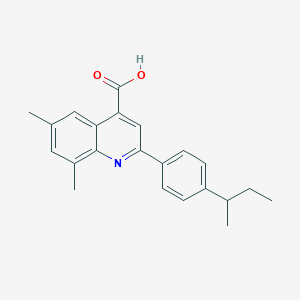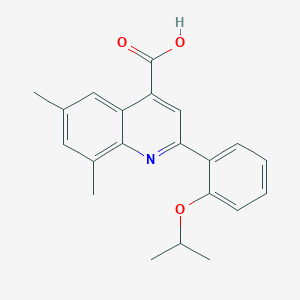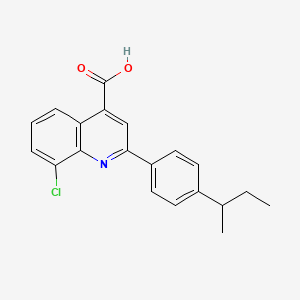
4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole" is a derivative of benzimidazole, which is a bicyclic compound consisting of the fusion of benzene and imidazole. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. They are often used as scaffolds in drug design due to their pharmacological properties, including antiviral, antitumor, antimicrobial, and antiulcer activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the condensation of o-phenylenediamine with carboxylic acid derivatives under different conditions. For instance, a novel method for synthesizing benzimidazoles using DMF in the presence of HMDS under transition-metal-free conditions has been reported, which aligns with the principles of green chemistry . Another efficient synthesis method is the palladium-catalyzed annulation reaction of benzimidazoles with alkynyl bromides and internal alkynes, which yields fluorescent benzimidazole-fused pyridines . Additionally, the use of 1,3-dibromo-5,5-dimethylhydantoin as a catalyst has been described for the synthesis of benzimidazoles under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. Substituents on the benzimidazole core, such as methyl groups or pyrrolidinyl groups, can significantly influence the compound's electronic properties and, consequently, its biological activity. The photochromic properties of benzimidazol[1,2a]pyrrolidin-2-ones have been studied, indicating that these compounds can form thermally stable, highly colored photochromes .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including condensation with amino derivatives to form new compounds with potential biological activity . The Hantzsch reaction modification has been used to synthesize pyrazolo[3,4-b]pyridines from benzimidazole derivatives, which involves the formation of a 1,4-dihydropyridine ring followed by aromatization .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and fluorescence, are influenced by their molecular structure. For example, the fluorescent benzimidazole-fused pyridines synthesized through palladium-catalyzed annulation exhibit blue or green fluorescence, with quantum yields varying depending on the state (solution or solid) . The pharmacokinetic properties, including oral bioavailability, are crucial for the development of benzimidazole derivatives as drugs. An in silico ADME study of a benzimidazole derivative showed promising physicochemical and pharmacokinetic properties, indicating its potential for further drug development .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole derivatives exhibit significant scientific research interest, particularly in the field of cancer treatment. Rasal et al. (2020) synthesized a series of compounds bearing the benzimidazole moiety that demonstrated anticancer activity against various cancer cell lines, including melanoma and breast cancer. Notably, one compound displayed remarkable antiproliferative activity specifically against MDA-MB human cancer cell lines (Rasal, Sonawane, & Jagtap, 2020).
Biological Activity
Benzimidazole derivatives, including those similar to 4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole, are studied for their potential biological activities, such as antiviral, antitumor, antimicrobial, and antiulcer effects. Pankina et al. (2013) investigated new derivatives of benzimidazole for their biological properties, underlining the versatility and potential of this class of compounds in drug synthesis and pharmacology (Pankina, Koval, Korotkikh, & Smolyar, 2013).
Photochromic Properties
The photochromic properties of benzimidazol[1,2a]pyrrolidin-2-ones, related to 4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole, have been explored by Kose and Orhan (2006). They synthesized novel photochromic compounds that exhibited thermally stable and highly colored photochromes, highlighting potential applications in materials science (Kose & Orhan, 2006).
Chemical Synthesis and Structure
Potential in Kinase Inhibitors
Benzimidazole-based compounds, including those structurally related to 4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole, have been proposed as mimics in kinase inhibitors. Research by McClure et al. (2005) discussed the theoretical and experimental design of such inhibitors, particularly in the application to p38 MAP kinase, showing their potential in therapeutic applications (McClure et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-8-5-6-10-12(9(8)2)16-13(15-10)11-4-3-7-14-11/h5-6,11,14H,3-4,7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMWWJVDMGWUCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)C3CCCN3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

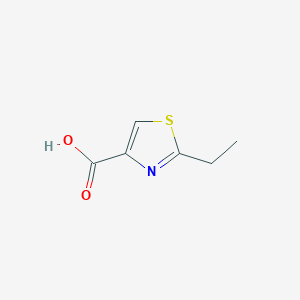
![N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1326562.png)
